![molecular formula C9H8Cl2 B1614403 2-Chloro-3-(2-chlorophenyl)-1-propene CAS No. 731771-99-6](/img/structure/B1614403.png)
2-Chloro-3-(2-chlorophenyl)-1-propene
Overview
Description
2-Chloro-3-(2-chlorophenyl)-1-propene, also known as 2-chloro-1-propene, is a versatile chemical compound that has a wide range of applications in synthetic organic chemistry. It is used in a variety of reactions, including alkylation, Friedel-Crafts acylations, and other synthetic transformations. The compound is also used in the preparation of a variety of pharmaceuticals, fragrances, and other compounds. 2-Chloro-1-propene is also used as an intermediate in the synthesis of other compounds, including the synthesis of polymers and other materials.
Scientific Research Applications
Agrochemical Industry
2-Chloro-3-(2-chlorophenyl)-1-propene: may serve as an intermediate in the synthesis of agrochemicals. Compounds with similar structural motifs, such as trifluoromethylpyridines (TFMP), have been extensively used in crop protection . The unique physicochemical properties imparted by the chlorophenyl group could potentially enhance the effectiveness of pesticides or herbicides derived from this compound.
Pharmaceutical Development
In the pharmaceutical industry, the compound could be utilized to develop new medicinal drugs. Its structural similarity to other active pharmaceutical ingredients that contain chlorophenyl groups suggests potential biological activity that could be harnessed for therapeutic purposes .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Chloro-3-(2-chlorophenyl)-1-propene could also find use in veterinary medicine. The chlorophenyl group is known to be a key structural component in several veterinary drugs, indicating potential uses in animal health and treatment .
properties
IUPAC Name |
1-chloro-2-(2-chloroprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCJACLQNFFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641105 | |
Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-chlorophenyl)-1-propene | |
CAS RN |
731771-99-6 | |
Record name | 1-Chloro-2-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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